molecular formula C4H4BrClN2O2S B1457686 3-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1378866-77-3

3-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B1457686
CAS No.: 1378866-77-3
M. Wt: 259.51 g/mol
InChI Key: LRAIKAPRQUBEQH-UHFFFAOYSA-N
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Description

“3-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride” is a chemical compound . It is a useful synthetic intermediate . The empirical formula is C4H5BrN2O2S and the molecular weight is 180.61 .


Synthesis Analysis

The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .


Chemical Reactions Analysis

The chemical reactions involving pyrazoles include a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .

Scientific Research Applications

Synthesis of Pyrazole Derivatives The chemical 3-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride is a derivative of pyrazole, which has been involved in the synthesis of various chemical compounds. In a study, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate of a new insecticide, was synthesized. The process included steps like nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis. The method utilized phosphorus oxybromide as a bromination agent, which was found to be more effective than using 4-methyl benzene sulfonyl chloride and hydrogen bromide (Niu Wen-bo, 2011).

Catalysis and Chemical Reactions In another study, a novel ionic liquid named 1-sulfopyridinium chloride was synthesized and characterized. It was used as a homogeneous and reusable catalyst for synthesizing 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s via a tandem Knoevenagel–Michael reaction. This study emphasizes the importance of such compounds in catalyzing and facilitating chemical reactions, potentially involving pyrazole derivatives (A. R. Moosavi‐Zare et al., 2013).

Development of Medicinal Chemistry Protocols this compound can also be utilized in the field of medicinal chemistry. A study developed a 3-step parallel medicinal chemistry (PMC) protocol for the synthesis of pyrazole-4-sulfonamides, demonstrating the utility of sulfur-functionalized aminoacrolein derivatives in the efficient and selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. This showcases the role of such chemicals in the synthesis of complex molecules for medicinal purposes (Joseph W. Tucker et al., 2015).

Pyrazole-4-sulfonyl Chlorides Synthesis A series of pyrazole-4-sulfonyl chlorides was synthesized starting from 2-(benzylthio)malonaldehyde. This method is significant for the multi-gram synthesis of diverse pyrazole-containing sulfonyl chlorides, which are mostly unavailable through other methods. This indicates the potential of such compounds in large-scale chemical synthesis (P. A. Sokolyuk et al., 2015).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as liver alcohol dehydrogenase, where it acts as an inhibitor . This interaction is significant because it can modulate the activity of the enzyme, thereby influencing metabolic pathways that involve alcohol metabolism. Additionally, this compound can interact with other proteins and biomolecules, potentially altering their function and activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the antifungal activity of certain cells by interacting with specific biomolecules . These interactions can lead to changes in cell function, including alterations in metabolic processes and gene expression patterns.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are critical for understanding the compound’s overall impact on cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to changes in its activity and effectiveness . Additionally, long-term exposure to this compound can result in sustained alterations in cellular processes, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of metabolic pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to enzyme inhibition. It interacts with enzymes such as liver alcohol dehydrogenase, influencing the metabolic flux and levels of metabolites involved in alcohol metabolism . These interactions can have significant implications for understanding the compound’s role in metabolic regulation and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its overall effectiveness and potential side effects .

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall impact on cellular processes .

Properties

IUPAC Name

3-bromo-1-methylpyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrClN2O2S/c1-8-2-3(4(5)7-8)11(6,9)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRAIKAPRQUBEQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378866-77-3
Record name 3-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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